molecular formula C10H12O3 B181028 2-(2-Methylphenoxy)propanoic acid CAS No. 7345-21-3

2-(2-Methylphenoxy)propanoic acid

Cat. No.: B181028
CAS No.: 7345-21-3
M. Wt: 180.2 g/mol
InChI Key: YIGXGYDKDDWZLS-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of propanoic acid where the hydrogen atom of the carboxyl group is replaced by a 2-methylphenoxy group. This compound is known for its applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)propanoic acid typically involves the reaction of sodium 2-chloropropionate with o-Cresol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group, forming a more oxidized product.

    Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

    Substitution: The phenoxy group can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Methylphenoxy)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the production of certain herbicides and plant growth regulators.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)propanoic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(4-Chloro-2-methylphenoxy)propanoic acid:

    2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar structure but different substituents.

    2-Methyl-4-chlorophenoxyacetic acid: Also used in agriculture for weed control.

Uniqueness: 2-(2-Methylphenoxy)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-3-4-6-9(7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGXGYDKDDWZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901607
Record name NoName_740
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7345-21-3
Record name 2-(2-Methylphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7345-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionic acid, 2-(o-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007345213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-methylphenoxy)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: The research paper mentions that 2-(2-Methylphenoxy)propanoic acid was found in landfill leachate. What is the significance of monitoring and removing this compound from such environments?

A1: this compound is a herbicide, often used under the name Mecoprop. Its presence in landfill leachate is concerning because it can contaminate groundwater and potentially pose risks to human health and the environment. [] The study highlights the importance of monitoring and implementing effective remediation strategies, such as biofiltration, to remove these contaminants and prevent further spread. []

Q2: The study investigated the removal of this compound using different biofilter materials. How effective was the biofiltration approach in removing this compound, and were there any differences observed between the materials used?

A2: The study demonstrated that biofiltration can be an effective method for removing this compound from landfill leachate. [] Notably, the sand biofilter, particularly after stimulation with ammonium acetate, exhibited the highest removal rates for the compound. [] This suggests that optimizing biofilter conditions and materials can significantly impact the efficiency of contaminant removal.

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